- Syntheses and reactions of the first dithia[3.1.3.1]metacyclophanes, [2.1.2.1]metacyclophanes, and [2.1.2.1]metacyclophanedienes, Journal of Organic Chemistry, 1984, 49(14), 2534-40
Cas no 90369-76-9 (1-(bromomethyl)-3-chloro-2-methylbenzene)
1-(bromomethyl)-3-chloro-2-methylbenzene Chemical and Physical Properties
Names and Identifiers
-
- 1-(bromomethyl)-3-chloro-2-methylbenzene
- METHYL 2-BROMOMETHYL-6-CHLORO-BENZOATE
- methyl 2-chloro-6-bromomethylbenzoate
- WTI-11012
- 2-(Bromomethyl)-6-chlorotoluene
- PubChem19634
- 2-bromomethyl-6-chloro-benzoic acid methyl ester
- CTK4J0737
- ANW-44412
- AG-F-63940
- 3-chloro-2-methylbenzylbromide
- 2-(bromomethyl)-6-chloro-benzoic acid methyl ester
- 2-bromomethyl-6-chlorobenzoic acid methyl ester
- SureCN484670
- 1-(Bromomethyl)-3-chloro-2-methylbenzene (ACI)
- 90369-76-9
- DTXSID601274371
- ORGIHYDPMFXTEZ-UHFFFAOYSA-N
- Benzene, 1-(bromomethyl)-3-chloro-2-methyl-
- AS-36891
- DA-30693
- MFCD12025000
- 3-CHLORO-2-METHYLBENZYL BROMIDE
- SY242400
- EN300-2967225
- AKOS030629870
- SCHEMBL724659
-
- MDL: MFCD12025000
- Inchi: 1S/C8H8BrCl/c1-6-7(5-9)3-2-4-8(6)10/h2-4H,5H2,1H3
- InChI Key: ORGIHYDPMFXTEZ-UHFFFAOYSA-N
- SMILES: ClC1C(C)=C(CBr)C=CC=1
Computed Properties
- Exact Mass: 217.94979g/mol
- Monoisotopic Mass: 217.94979g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 105
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topological Polar Surface Area: 0Ų
1-(bromomethyl)-3-chloro-2-methylbenzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-DS347-250mg |
1-(bromomethyl)-3-chloro-2-methylbenzene |
90369-76-9 | 95% | 250mg |
505CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-DS347-50mg |
1-(bromomethyl)-3-chloro-2-methylbenzene |
90369-76-9 | 95% | 50mg |
133.0CNY | 2021-07-14 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-DS347-1g |
1-(bromomethyl)-3-chloro-2-methylbenzene |
90369-76-9 | 95% | 1g |
750.0CNY | 2021-07-14 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-DS347-200mg |
1-(bromomethyl)-3-chloro-2-methylbenzene |
90369-76-9 | 95% | 200mg |
252.0CNY | 2021-07-14 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD759874-100mg |
1-(Bromomethyl)-3-chloro-2-methylbenzene |
90369-76-9 | 95% | 100mg |
¥272.0 | 2024-04-17 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD759874-250mg |
1-(Bromomethyl)-3-chloro-2-methylbenzene |
90369-76-9 | 95% | 250mg |
¥407.0 | 2024-04-17 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD759874-1g |
1-(Bromomethyl)-3-chloro-2-methylbenzene |
90369-76-9 | 95% | 1g |
¥770.0 | 2024-04-17 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD759874-5g |
1-(Bromomethyl)-3-chloro-2-methylbenzene |
90369-76-9 | 95% | 5g |
¥2292.0 | 2024-04-17 | |
| abcr | AB480083-1 g |
3-Chloro-2-methylbenzyl bromide; 95% |
90369-76-9 | 1g |
€169.20 | 2023-04-20 | ||
| abcr | AB480083-5 g |
3-Chloro-2-methylbenzyl bromide; 95% |
90369-76-9 | 5g |
€443.60 | 2023-04-20 |
1-(bromomethyl)-3-chloro-2-methylbenzene Production Method
Production Method 1
Production Method 2
- Rational Modification of a Candidate Cancer Drug for Use Against Chagas Disease, Journal of Medicinal Chemistry, 2009, 52(6), 1639-1647
Production Method 3
1.2 Reagents: Sodium bicarbonate Solvents: Water ; basified, cooled
- Enantioselective Intermolecular C-H Amination Directed by a Chiral Cation, Journal of the American Chemical Society, 2021, 143(27), 10070-10076
1-(bromomethyl)-3-chloro-2-methylbenzene Raw materials
1-(bromomethyl)-3-chloro-2-methylbenzene Preparation Products
1-(bromomethyl)-3-chloro-2-methylbenzene Suppliers
1-(bromomethyl)-3-chloro-2-methylbenzene Related Literature
-
Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
-
Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
-
Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
-
Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
Additional information on 1-(bromomethyl)-3-chloro-2-methylbenzene
1-(Bromomethyl)-3-Chloro-2-Methylbenzene: A Comprehensive Overview
The compound 1-(bromomethyl)-3-chloro-2-methylbenzene, identified by the CAS number 90369-76-9, is a heterocyclic aromatic compound with significant applications in organic synthesis and materials science. This compound, often referred to as bromomethyl chloromethyl benzene, is characterized by its unique chemical structure, which includes a bromine atom attached to a methyl group and a chlorine atom positioned at specific sites on the benzene ring. The presence of these substituents imparts distinct chemical reactivity and physical properties to the molecule, making it a valuable intermediate in various chemical reactions.
Recent advancements in synthetic chemistry have highlighted the importance of 1-(bromomethyl)-3-chloro-2-methylbenzene as a versatile building block for constructing complex organic molecules. Researchers have demonstrated its utility in Suzuki-Miyaura coupling reactions, where the bromine substituent serves as an effective leaving group, enabling the formation of biaryl structures with high efficiency. Moreover, the chlorine substituent can be selectively modified under specific reaction conditions, allowing for the creation of diverse functionalized derivatives. These findings underscore the compound's potential in drug discovery and material development.
The synthesis of 1-(bromomethyl)-3-chloro-2-methylbenzene typically involves multi-step processes that combine electrophilic aromatic substitution and nucleophilic substitution reactions. For instance, chlorination of toluene derivatives followed by bromination at specific positions has been reported as an efficient route to this compound. Recent studies have also explored catalytic methods to enhance the selectivity and yield of these reactions, contributing to more sustainable production practices.
In terms of physical properties, 1-(bromomethyl)-3-chloro-2-methylbenzene exhibits a melting point of approximately 45°C and a boiling point around 180°C under standard conditions. Its solubility in common organic solvents such as dichloromethane and THF makes it suitable for use in various solution-phase reactions. The compound's stability under normal storage conditions further adds to its desirability as an intermediate in industrial applications.
The application of 1-(bromomethyl)-3-chloro-2-methylbenzene extends beyond traditional organic synthesis. Recent research has explored its role in polymer chemistry, where it serves as a monomer for producing functional polymers with tailored electronic properties. Additionally, its ability to undergo metal-catalyzed cross-coupling reactions has opened new avenues for synthesizing advanced materials, including conductive polymers and nanoparticles.
In conclusion, 1-(bromomethyl)-3-chloro-2-methylbenzene (CAS No. 90369-76-9) stands out as a critical intermediate in modern organic chemistry. Its unique structure, coupled with recent advancements in synthetic methodologies, positions it as an essential tool for developing innovative materials and compounds. As research continues to uncover new applications and optimized synthesis routes, this compound is poised to play an increasingly significant role in both academic and industrial settings.
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